
1-(2-Bromo-3-methylbutylidene)pyrrolidin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-3-methylbutylidene)pyrrolidin-1-ium bromide is a chemical compound with the molecular formula C9H17Br2N It is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3-methylbutylidene)pyrrolidin-1-ium bromide typically involves the reaction of pyrrolidine with 2-bromo-3-methylbutylidene bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-3-methylbutylidene)pyrrolidin-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction Reactions: Reduction can lead to the formation of de-brominated or partially reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various pyrrolidine derivatives, while oxidation and reduction reactions can produce a range of brominated or de-brominated compounds .
Aplicaciones Científicas De Investigación
1-(2-Bromo-3-methylbutylidene)pyrrolidin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-3-methylbutylidene)pyrrolidin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Pyrrolidine: A parent compound with a similar structure but lacking the bromine substituent.
1-Bromo-2-methylpropane: A brominated compound with a different alkyl chain structure.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Uniqueness: 1-(2-Bromo-3-methylbutylidene)pyrrolidin-1-ium bromide is unique due to its specific bromine substitution pattern and the presence of the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
88365-63-3 |
|---|---|
Fórmula molecular |
C9H17Br2N |
Peso molecular |
299.05 g/mol |
Nombre IUPAC |
1-(2-bromo-3-methylbutylidene)pyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C9H17BrN.BrH/c1-8(2)9(10)7-11-5-3-4-6-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
CWZFHYGINWTZGN-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C(C=[N+]1CCCC1)Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



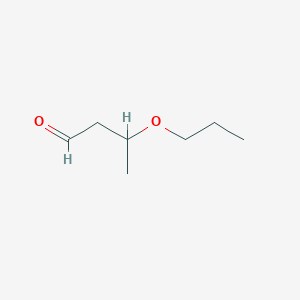
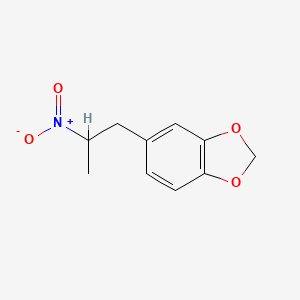
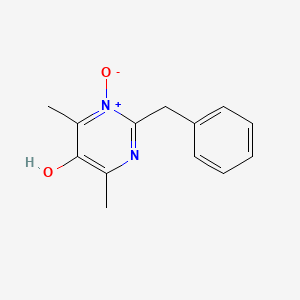
![3'-Ethyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14397731.png)
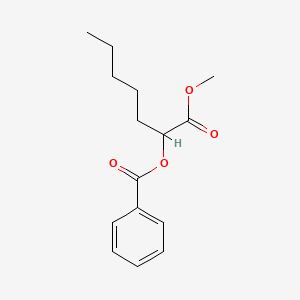
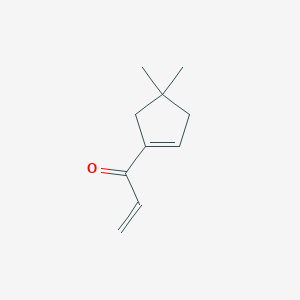
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14397749.png)
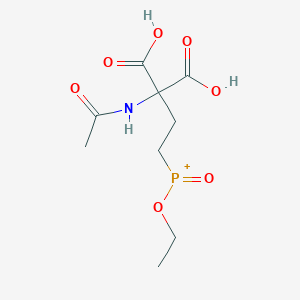
![6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14397771.png)
![3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14397774.png)
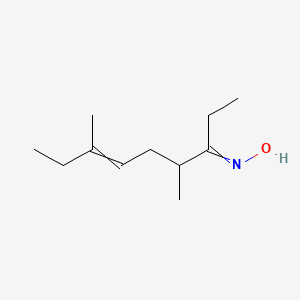
![3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid](/img/structure/B14397788.png)

